Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-

Glycerol mimetics Protecting group strategy Scaffold diversification

Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (CAS 35995-55-2), also known as 1,3-dibromo-2-O-benzyl glycerol or 2-benzyloxy-1,3-dibromopropane, is a dibrominated aromatic ether derivative with the molecular formula C10H12Br2O and a molecular weight of 308.01 g/mol. Its structure features a central 1,3-dibromopropan-2-yloxy moiety linked via an ether oxygen to a benzyl group.

Molecular Formula C10H12Br2O
Molecular Weight 308.01 g/mol
CAS No. 35995-55-2
Cat. No. B1296646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]-
CAS35995-55-2
Molecular FormulaC10H12Br2O
Molecular Weight308.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(CBr)CBr
InChIInChI=1S/C10H12Br2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyHVELAOQZAFXLRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (CAS 35995-55-2) Procurement Guide: Structure, Reactivity, and Differentiation from Analogs


Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (CAS 35995-55-2), also known as 1,3-dibromo-2-O-benzyl glycerol or 2-benzyloxy-1,3-dibromopropane, is a dibrominated aromatic ether derivative with the molecular formula C10H12Br2O and a molecular weight of 308.01 g/mol [1]. Its structure features a central 1,3-dibromopropan-2-yloxy moiety linked via an ether oxygen to a benzyl group [1]. As a bifunctional electrophile bearing two primary alkyl bromide leaving groups, this compound serves as a versatile building block and alkylating agent in organic synthesis, particularly for introducing benzyl-protected glycerol-derived scaffolds .

Protected glycerol scaffold with benzyl ether at C2
Bifunctional electrophile: two equivalent primary alkyl bromides
Orthogonal deprotection strategy: C2 OH masked for sequential alkylation
Batch-certified purity supports reproducible synthesis

Why Generic Bis(bromomethyl) Reagents Cannot Substitute for CAS 35995-55-2 in Glycerol-Derived Scaffold Synthesis


Generic substitution of CAS 35995-55-2 with simple bis(bromomethyl)benzene analogs or unprotected dibromopropanols is scientifically invalid due to fundamental differences in molecular architecture and downstream functionalization pathways. The target compound uniquely combines a protected 1,3-dibromo-2-propanol (glycerol) core with a benzyl protecting group via an ether linkage [1]. This structural configuration provides a C2-oxygen handle for subsequent diversification after benzyl deprotection, a feature absent in simple bis(bromomethyl)benzenes (e.g., 1,4-bis(bromomethyl)benzene, CAS 623-24-5) which lack the central oxygen atom required for glycerol mimetic construction [2]. Conversely, unprotected 1,3-dibromo-2-propanol (CAS 96-21-9) lacks the benzyl protecting group essential for orthogonal synthetic strategies where the C2 hydroxyl must remain masked during initial alkylation steps. The following evidence dimensions quantify the differentiable properties that dictate procurement decisions.

CAS 35995-55-2
vs. Bis(bromomethyl)benzene (CAS 623-24-5)
Lacks the central ether oxygen required for glycerol scaffold construction; no C2 handle for post-alkylation functionalization.
CAS 35995-55-2
vs. 1,3-Dibromo-2-propanol (CAS 96-21-9)
Free hydroxyl group introduces competing nucleophilicity and side reactions; benzyl protection absent, limiting orthogonal synthetic strategies.

Quantitative Differentiation Evidence for Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (CAS 35995-55-2) Versus Structural Analogs


Molecular Architecture Comparison: C2-Oxygenated Glycerol Core Versus Simple Bis(bromomethyl)benzenes

CAS 35995-55-2 possesses a central ether oxygen atom at the C2 position of the 1,3-dibromopropane backbone, a structural feature enabling orthogonal deprotection and subsequent functionalization. In contrast, 1,4-bis(bromomethyl)benzene (CAS 623-24-5) lacks this oxygen handle entirely, fundamentally restricting its utility in glycerol-derived scaffold synthesis [1]. The presence of a hydrogen bond acceptor (HBA count = 1) in the target compound, absent in simple bis(bromomethyl)benzenes (HBA count = 0), confers differentiable physicochemical and reactivity properties [2].

C2 Oxygen Architecture
Class-level
HBA count: 1 vs 0 (1,4-bis(bromomethyl)benzene)
Enables orthogonal C2 functionalization
Architecture-specific scaffold utility
Glycerol mimetics Protecting group strategy Scaffold diversification

Protecting Group Strategy: Benzyl-Protected C2 Hydroxyl Versus Unprotected 1,3-Dibromo-2-propanol

CAS 35995-55-2 incorporates a benzyl ether protecting group at the C2 oxygen position, which masks the secondary alcohol functionality during alkylation reactions. The unprotected analog, 1,3-dibromo-2-propanol (CAS 96-21-9), contains a free hydroxyl group (hydrogen bond donor count = 1) that introduces competing nucleophilic reactivity and potential side reactions during alkylation steps [1]. The target compound has zero hydrogen bond donors, whereas the unprotected analog has one HBD, resulting in fundamentally different reaction compatibility profiles [2].

Protection Strategy
Class-level
HBD count: 0 (benzyl ether) vs 1 (unprotected)
Compatible with basic alkylation conditions
Avoids competing nucleophilic reactivity
Orthogonal protection Synthetic strategy Sequential alkylation

Lipophilicity Profile: XLogP3 Comparison Between Benzyl-Protected and Unprotected Glycerol Dibromide

The benzyl protecting group in CAS 35995-55-2 substantially increases lipophilicity compared to unprotected 1,3-dibromo-2-propanol. Computed XLogP3 values demonstrate a Δ = +3.2 log units difference, reflecting the significant contribution of the benzyl moiety to partitioning behavior [1][2]. This differential lipophilicity affects both synthetic handling (organic solvent solubility) and potential applications requiring hydrophobic character.

Lipophilicity Profile
Class-level
Δ XLogP3 = +3.2
Supports organic-phase reaction handling
~1500× higher organic solvent partitioning
Lipophilicity Phase transfer Membrane permeability

Bifunctional Electrophile Reactivity: Two Equivalent Primary Alkyl Bromide Sites

CAS 35995-55-2 contains two chemically equivalent primary alkyl bromide groups at the C1 and C3 positions of the glycerol backbone, enabling sequential or simultaneous nucleophilic substitution reactions. The symmetric nature of these electrophilic sites (both as -CH2Br) provides predictable reactivity compared to mixed electrophile systems [1]. As noted in technical documentation, these bromine atoms function as excellent leaving groups in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups . The rotatable bond count of 5 provides conformational flexibility for cross-linking applications.

Bifunctional Electrophile Sites
Class-level
2 equivalent -CH2Br sites
Symmetric bis-alkylation without regioselectivity issues
Enables controlled cross-linking
Alkylating agent Bifunctional crosslinker Nucleophilic substitution

Commercially Available Purity and Analytical Characterization Support

CAS 35995-55-2 is commercially available with standard purity of 95% and batch-specific analytical certification including NMR, HPLC, and GC traceability . This level of characterization support enables reproducible synthetic outcomes and regulatory compliance in research settings. Physical property data, including predicted density of 1.635 ± 0.06 g/cm³ and boiling range of 148-155 °C at 3 Torr, provide actionable handling parameters for procurement and experimental planning .

Batch Purity Certification
Data to verify
≥95% purity (NMR, HPLC, GC)
Reduces in-house purification needs
Multi-method batch certification provided
Quality control Analytical certification Procurement specification

Priority Application Scenarios for Benzene, [[2-bromo-1-(bromomethyl)ethoxy]methyl]- (CAS 35995-55-2) Based on Differentiated Properties


Synthesis of Benzyl-Protected Glycerol-Derived Pharmacophores Requiring Orthogonal C2 Deprotection

In medicinal chemistry campaigns targeting glycerol-based scaffolds (e.g., phospholipid mimetics, prodrug linkers), CAS 35995-55-2 enables sequential alkylation at C1 and C3 positions while maintaining a protected C2 oxygen as a benzyl ether. Following alkylation, the benzyl group can be removed via hydrogenolysis to reveal a secondary alcohol for further conjugation [1]. The compound's XLogP3 of 3.2 facilitates organic phase handling during multi-step sequences, and the zero HBD count ensures compatibility with strongly basic alkylation conditions .

Bifunctional Cross-Linking Agent for Polymer and Dendrimer Synthesis

The two equivalent primary alkyl bromide sites in CAS 35995-55-2 function as a symmetrical bifunctional electrophile for polymer cross-linking and dendrimer core construction [1]. The five rotatable bonds provide conformational flexibility for bridging applications, while the benzyl group offers a UV-active chromophore for reaction monitoring. The absence of a free hydroxyl eliminates competing side reactions that would occur with unprotected 1,3-dibromo-2-propanol under polymerization conditions.

Building Block for Asymmetric Ether Lipid and Surfactant Synthesis

The combination of a hydrophobic benzyl moiety (contributing to XLogP3 = 3.2) with two reactive bromomethyl groups makes CAS 35995-55-2 an ideal intermediate for constructing asymmetric ether lipids and non-ionic surfactants [1]. Sequential substitution of the two primary bromides with different nucleophiles enables the synthesis of dissymmetric amphiphilic molecules, a synthetic pathway not accessible with simple monofunctional benzyl halides .

Quality-Controlled Intermediate for GMP-Adjacent Research and Scale-Up Studies

For research programs requiring reproducible outcomes and potential scale-up, the 95% purity specification with batch-specific NMR, HPLC, and GC analytical documentation supports method validation and impurity profiling [1]. The availability of commercial quantities with certified analytical data reduces procurement risk and eliminates the need for in-house quality control method development prior to critical synthetic steps.

Application
Selection Property
Validation Focus
Glycerol-based pharmacophore synthesis
Orthogonal C2 benzyl protection
Deprotection yield and conjugation efficiency
Polymer cross-linking / dendrimer core
Symmetric bifunctional alkylation
Gelation or branching reproducibility
Asymmetric ether lipid synthesis
Sequential nucleophilic substitution
Amphiphile purity and CMC determination
Scale-up research intermediate
Batch-certified purity
Impurity profiling and lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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